2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide
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Description
“2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide” is a chemical compound with the molecular formula C15H13N5O2 . It is related to the compound “O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate”, which is used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives with various lengths of linkers .
Synthesis Analysis
The synthesis of related compounds involves photocatalytic reactions compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones . The procedure tolerates a wide range of functional groups for N-substitution of the 1,2,3-benzotriazin-4(3H)-ones . The utility of this procedure is highlighted by a gram-scale synthesis and postsynthetic amidation .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : This compound is integral to the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities. For instance, derivatives of pyridoxazinones have been identified as critical for developing biologically active compounds with potential anti-inflammatory, analgesic, bactriostatic, fungistatic, and MAO inhibitor properties. The structural versatility of these derivatives underlines their pharmaceutical importance (A. Amardeep, 2013).
Antifungal and Antimicrobial Agents : The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide has shown efficacy in screening for antifungal activity against various fungi, demonstrating the compound's role in developing new antimicrobial agents (G. Gupta & S. Wagh, 2006).
Anticancer Research : Some derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of this compound in cancer research. These efforts reflect the ongoing exploration of its utility in developing novel therapeutic agents (V. Horishny, M. Arshad, & V. Matiychuk, 2021).
Chemical Synthesis and Catalysis
Organic Synthesis Catalysis : The compound has been used in catalyzing the synthesis of other complex molecules, demonstrating its role in facilitating chemical reactions important for creating a variety of synthetic materials and pharmaceuticals (M. Rafiee et al., 2018).
Electrochemical Applications : Its derivatives have found applications in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, offering an alternative to traditional oxidation methods. This application is particularly relevant in green chemistry and sustainable processes (M. Rafiee et al., 2018).
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(17-9-11-4-3-7-16-8-11)10-20-15(22)12-5-1-2-6-13(12)18-19-20/h1-8H,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUBOCABQSCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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